molecular formula C12H12F2N4O B2613973 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine CAS No. 861226-63-3

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B2613973
CAS No.: 861226-63-3
M. Wt: 266.252
InChI Key: WIRAWWCIVRUBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. The presence of difluoromethyl and hydrazino groups in this compound makes it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrimidine derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The hydrazino group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine
  • 4-(Difluoromethyl)-2-amino-6-(3-methoxyphenyl)pyrimidine
  • 4-(Difluoromethyl)-2-hydrazino-6-(4-methoxyphenyl)pyrimidine

Uniqueness

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine is unique due to the presence of both difluoromethyl and hydrazino groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to form hydrogen bonds, while the hydrazino group provides versatility in chemical reactions .

Properties

IUPAC Name

[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAWWCIVRUBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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